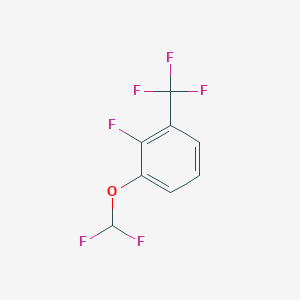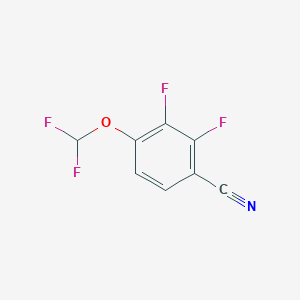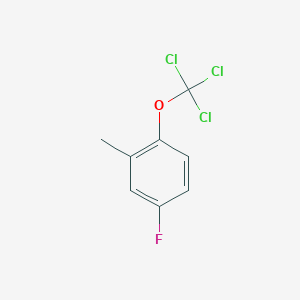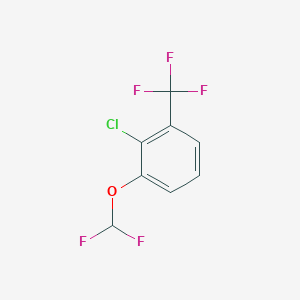
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
Übersicht
Beschreibung
“1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene” is a fluorinated compound with the CAS Number: 119558-79-1 . It has a molecular weight of 212.12 . This compound is finding increased utility as a substituent in bioactives .
Synthesis Analysis
The synthesis of such compounds often involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F5O/c9-7(10)14-6-3-1-2-5(4-6)8(11,12)13/h1-4,7H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . The mechanism of its reactions is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .It is stored at a temperature of 2-8°C . The compound is in liquid form .
Wissenschaftliche Forschungsanwendungen
Hyperbranched Poly(arylene ether)s Synthesis
A novel approach involving the use of a trifluoromethyl-activated trifluoro monomer derived from 1,3,5-tribromobenzene and 4-fluoro-3-trifluoromethylphenylboronic acid has been developed for the synthesis of hyperbranched poly(arylene ether)s. This synthesis demonstrates the utility of such fluorinated compounds in creating polymers with high molecular weight, excellent thermal stability, and higher glass transition temperatures than their linear analogs. These materials are characterized using a variety of techniques, including GPC, DSC, TGA, FTIR, and NMR, highlighting their potential in high-performance applications due to their outstanding thermal properties (Banerjee et al., 2009).
Novel Poly(arylene ether)s with High Tg
Research into novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety, using 2-trifluoromethyl-activated bisfluoro monomers, showcases the production of polymers with ultrahigh glass-transition temperatures (Tg) and exceptional thermal stability. These materials, characterized by their solubility in a wide range of organic solvents and capability to form transparent and flexible films, exhibit potential for applications in optical transparent materials within the visible light spectrum due to their unique UV absorption properties (Liaw et al., 2007).
Soluble Fluoro-polyimides
The synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine, demonstrating the ability to form high-quality and purity polyimide films with excellent thermal stability, low moisture absorption, and high hygrothermal stability, underscores the significant role of fluorinated compounds in the development of advanced polymeric materials. These materials offer promising prospects for various high-performance applications (Xie et al., 2001).
Domino Reactions and Nucleophilic Substitution
The utility of fluorinated compounds in domino reactions and nucleophilic substitution, as demonstrated by the facile replacement of fluorine atoms in 2-fluoro-3-trifluoromethylfurans and -thiophenes with various nucleophiles, reveals the versatility of such compounds in synthetic chemistry. This ability to undergo rearrangements under mild conditions opens up new pathways for the synthesis of complex molecules (Burger et al., 2001).
Safety and Hazards
The compound has a GHS07 safety classification . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
Zukünftige Richtungen
Fluorinated compounds, including those with the trifluoromethoxy group, continue to attract attention in the field of chemistry and biochemistry . It is estimated that the number of fluorinated compounds currently under development represent some 35–50% of all active ingredients under development . Therefore, it is likely that the use and study of “1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene” and similar compounds will continue to grow in the future.
Wirkmechanismus
Target of Action
It’s known that fluorinated compounds, including those with a trifluoromethoxy group, are commonly used in pharmaceutical research and have found utility in bioactives .
Mode of Action
The trifluoromethoxy group is known to confer increased stability and lipophilicity due to its high electronegativity . This could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
The compound’s predicted boiling point is 2426±400 °C, and its predicted density is 138±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Eigenschaften
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYSPGJIMUXQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene](/img/structure/B1402178.png)
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1402179.png)
![2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1402180.png)

![2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene](/img/structure/B1402186.png)





![2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene](/img/structure/B1402195.png)
![1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene](/img/structure/B1402196.png)
![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1402197.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402200.png)